Cas no 1597878-47-1 (1-(4-chlorobenzyl)-3-methylpiperidin-4-ol)

1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol is a substituted piperidine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a chlorobenzyl group at the 1-position and a hydroxyl group at the 4-position of the piperidine ring, alongside a methyl substituent at the 3-position. This structural configuration may contribute to its utility as an intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzyme inhibition. The presence of both aromatic and polar functional groups enhances its versatility in chemical modifications. Its well-defined stereochemistry and purity make it suitable for rigorous research applications, including structure-activity relationship (SAR) studies.
1-(4-chlorobenzyl)-3-methylpiperidin-4-ol structure
1597878-47-1 structure
Product name:1-(4-chlorobenzyl)-3-methylpiperidin-4-ol
CAS No:1597878-47-1
MF:C13H18ClNO
Molecular Weight:239.741122722626
CID:5578617

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

    • 4-Piperidinol, 1-[(4-chlorophenyl)methyl]-3-methyl-
    • 1-(4-chlorobenzyl)-3-methylpiperidin-4-ol
    • インチ: 1S/C13H18ClNO/c1-10-8-15(7-6-13(10)16)9-11-2-4-12(14)5-3-11/h2-5,10,13,16H,6-9H2,1H3
    • InChIKey: KKCNRMFBIGLSND-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(Cl)C=C2)CCC(O)C(C)C1

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • Boiling Point: 355.0±27.0 °C at 760 mmHg
  • フラッシュポイント: 168.5±23.7 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C
  • 酸度系数(pKa): 14.87±0.40(Predicted)

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol Security Information

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C129726-100mg
1-(4-chlorobenzyl)-3-methylpiperidin-4-ol
1597878-47-1
100mg
$ 95.00 2022-06-06
TRC
C129726-500mg
1-(4-chlorobenzyl)-3-methylpiperidin-4-ol
1597878-47-1
500mg
$ 365.00 2022-06-06
Life Chemicals
F1907-2244-0.25g
1-(4-chlorobenzyl)-3-methylpiperidin-4-ol
1597878-47-1 95%+
0.25g
$361.0 2023-09-07
TRC
C129726-1g
1-(4-chlorobenzyl)-3-methylpiperidin-4-ol
1597878-47-1
1g
$ 570.00 2022-06-06
Life Chemicals
F1907-2244-2.5g
1-(4-chlorobenzyl)-3-methylpiperidin-4-ol
1597878-47-1 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-2244-0.5g
1-(4-chlorobenzyl)-3-methylpiperidin-4-ol
1597878-47-1 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-2244-5g
1-(4-chlorobenzyl)-3-methylpiperidin-4-ol
1597878-47-1 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-2244-10g
1-(4-chlorobenzyl)-3-methylpiperidin-4-ol
1597878-47-1 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-2244-1g
1-(4-chlorobenzyl)-3-methylpiperidin-4-ol
1597878-47-1 95%+
1g
$401.0 2023-09-07

1-(4-chlorobenzyl)-3-methylpiperidin-4-ol 関連文献

1-(4-chlorobenzyl)-3-methylpiperidin-4-olに関する追加情報

1-(4-Chlorobenzyl)-3-Methylpiperidin-4-Ol: A Comprehensive Overview

1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol is a chemical compound with the CAS number 1597878-47-1. This compound belongs to the class of piperidines, which are six-membered cyclic amines, and it exhibits a unique combination of structural features that make it interesting for various applications in organic chemistry and pharmacology. The molecule consists of a piperidine ring substituted with a 4-chlorobenzyl group at position 1 and a methyl group at position 3, along with a hydroxyl group at position 4. These substituents contribute to its diverse chemical properties and potential biological activities.

The synthesis of 1-(4-chlorobenzyl)-3-methylpiperidin-4-ol typically involves multi-step organic reactions, often starting from readily available starting materials such as piperidine derivatives or benzyl halides. Recent advancements in asymmetric synthesis and catalytic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have employed enantioselective reductions and organocatalytic strategies to construct the chiral center at position 4, which is critical for its stereochemical properties.

From a pharmacological perspective, 1-(4-chlorobenzyl)-3-methylpiperidin-4-ol has been studied for its potential as a drug candidate. Its piperidine ring structure is reminiscent of several bioactive compounds, including anticonvulsants and analgesics, suggesting that it may possess similar pharmacological profiles. Recent studies have explored its ability to modulate ion channels and neurotransmitter systems, which are key targets in the treatment of neurological disorders such as epilepsy and chronic pain.

In addition to its pharmacological applications, 1-(4-chlorobenzyl)-3-methylpiperidin-4-ol has also been investigated for its role in chemical synthesis as an intermediate. Its hydroxyl group at position 4 makes it amenable to various functionalization reactions, such as esterification or etherification, which can extend its utility in constructing more complex molecules. For example, researchers have utilized this compound as a building block for synthesizing bioactive macrocycles and peptide mimetics.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular properties of 1-(4-chlorobenzyl)-3-methylpiperidin-4-ol. Quantum mechanical calculations have provided insights into its electronic structure, stability, and reactivity, enabling more accurate predictions of its behavior in different chemical environments. These computational studies complement experimental work by guiding the design of new derivatives with improved biological activity or synthetic utility.

In conclusion, 1-(4-chlorobenzyl)-3-methylpiperidin-4-ol is a versatile compound with significant potential in both pharmaceutical research and organic synthesis. Its unique structure and functional groups make it an attractive target for further investigation. As ongoing research continues to uncover new aspects of its chemistry and biology, this compound is likely to play an increasingly important role in the development of novel therapeutic agents and advanced materials.

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